molecular formula C19H19FO5 B11475307 (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11475307
M. Wt: 346.3 g/mol
InChI Key: HXYNMVMCEAQBTC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoro-4-methoxybenzaldehyde and 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy and fluoro groups on the phenyl rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structures and biological activities.

    Curcumin: A well-known compound with similar structural features and biological properties.

Uniqueness

(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19FO5

Molecular Weight

346.3 g/mol

IUPAC Name

(E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19FO5/c1-22-13-6-7-14(15(20)10-13)16(21)8-5-12-9-18(24-3)19(25-4)11-17(12)23-2/h5-11H,1-4H3/b8-5+

InChI Key

HXYNMVMCEAQBTC-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)F

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.